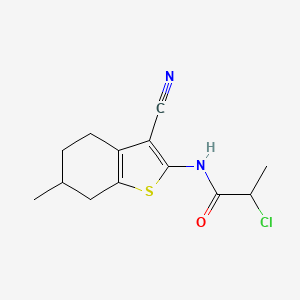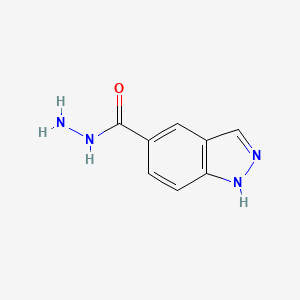
1H-吲唑-5-羧酸酰肼
描述
1H-Indazole-5-carbohydrazide is a chemical compound with the molecular formula C8H8N4O . It is a white to yellow solid and is used in research and development .
Synthesis Analysis
The synthesis of 1H-Indazole-5-carbohydrazide involves several methods. One approach uses Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane, to promote exceptionally E-selective hydrogenation of α-diazoesters . Another method involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of 1H-Indazole-5-carbohydrazide consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H8N4O/c9-11-8(13)5-1-2-7-6(3-5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13) .
Chemical Reactions Analysis
The chemical reactions involving 1H-Indazole-5-carbohydrazide are complex. One reaction involves the E-selective hydrogenation of α-diazoesters to afford a wide assortment of N-H hydrazone esters . Another reaction involves the selective electrochemical synthesis of 1H-indazoles and their N-oxides .
Physical And Chemical Properties Analysis
1H-Indazole-5-carbohydrazide is a white to yellow solid . It has a molecular weight of 176.18 and is stored in a refrigerator .
科学研究应用
药物开发
吲唑类化合物,包括“1H-吲唑-5-羧酸酰肼”等衍生物,经常因其在药物中的潜力而被研究。 吲唑环和适宜取代的羧酸酰肼部分的存在,在体外抑制活性中起着至关重要的作用,这对药物开发至关重要 .
有机合成
吲唑化合物的合成应用延伸到为各种药物分子(如苯达扎克和苯甲胺,以及去甲肾上腺素/血清素再摄取抑制剂)创建关键中间体 . 这突出了它们在有机化学中的多功能性。
材料科学
吲唑已被用作有机发光二极管(OLED)的前体,表明它们在材料科学和工程中的应用 .
催化
安全和危害
1H-Indazole-5-carbohydrazide is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
未来方向
1H-Indazole-5-carbohydrazide and its derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research will likely focus on developing more efficient and stereoselective synthesis methods , as well as exploring the compound’s potential pharmacological applications .
作用机制
Target of Action
1H-Indazole-5-carbohydrazide is a derivative of indazole, a heterocyclic compound that has been found to have a wide range of medicinal applications . Indazole derivatives have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . .
Mode of Action
Indazole derivatives have been known to interact with their targets and cause changes that lead to their medicinal effects .
Biochemical Pathways
Indazole derivatives have been known to affect various biochemical pathways, leading to their wide range of medicinal applications .
Result of Action
Indazole derivatives have been known to have a wide range of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
生化分析
Biochemical Properties
1H-Indazole-5-carbohydrazide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with enzymes such as phosphoinositide 3-kinase and protein kinase, which are involved in critical cellular processes like cell growth, proliferation, and survival . The nature of these interactions often involves the binding of 1H-Indazole-5-carbohydrazide to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various proteins, further influencing their function and stability.
Cellular Effects
The effects of 1H-Indazole-5-carbohydrazide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1H-Indazole-5-carbohydrazide can modulate the activity of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting key enzymes in these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting potential anticancer properties. Furthermore, 1H-Indazole-5-carbohydrazide can alter gene expression profiles by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1H-Indazole-5-carbohydrazide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of target enzymes, leading to their inhibition. This binding is often facilitated by hydrogen bonds, hydrophobic interactions, and van der Waals forces . Additionally, 1H-Indazole-5-carbohydrazide can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. The compound can also influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 1H-Indazole-5-carbohydrazide over time in laboratory settings have been studied extensively. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In in vitro studies, prolonged exposure to 1H-Indazole-5-carbohydrazide has been shown to induce apoptosis in cancer cells, while in in vivo studies, the compound has demonstrated potential therapeutic benefits with minimal adverse effects.
Dosage Effects in Animal Models
The effects of 1H-Indazole-5-carbohydrazide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 1H-Indazole-5-carbohydrazide can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent, with a threshold beyond which the compound’s toxicity outweighs its therapeutic benefits. Therefore, careful dosage optimization is crucial for maximizing the compound’s efficacy while minimizing its toxicity.
Metabolic Pathways
1H-Indazole-5-carbohydrazide is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can then be further processed and eliminated from the body through renal and hepatic pathways. The interaction of 1H-Indazole-5-carbohydrazide with these enzymes can also affect metabolic flux and metabolite levels, potentially influencing the overall metabolic profile of the organism.
Transport and Distribution
The transport and distribution of 1H-Indazole-5-carbohydrazide within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette transporters . Once inside the cell, 1H-Indazole-5-carbohydrazide can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 1H-Indazole-5-carbohydrazide plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . The localization of 1H-Indazole-5-carbohydrazide to these compartments can influence its interactions with specific biomolecules and its overall biochemical activity. For example, targeting to the nucleus can enhance the compound’s ability to modulate gene expression, while localization to the mitochondria can affect cellular energy metabolism and apoptosis.
属性
IUPAC Name |
1H-indazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)5-1-2-7-6(3-5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIUWAAVOMKSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1386137.png)
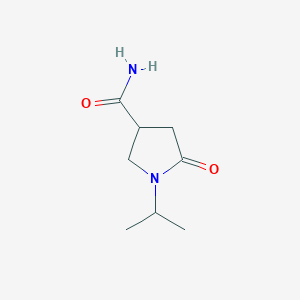
amine](/img/structure/B1386141.png)
amine](/img/structure/B1386142.png)
![4-[Methyl(propyl)amino]benzaldehyde](/img/structure/B1386143.png)
![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)
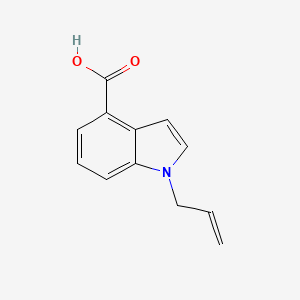
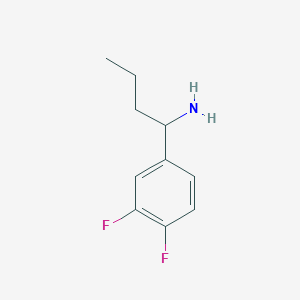
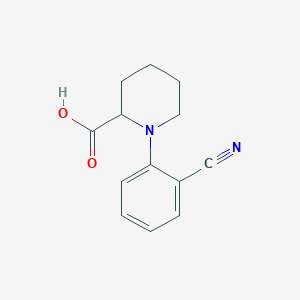

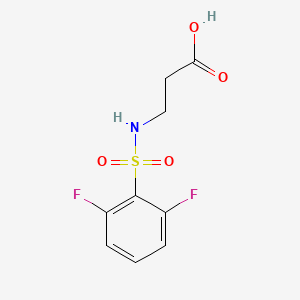
![1-[Chloro(phenyl)acetyl]indoline](/img/structure/B1386156.png)
